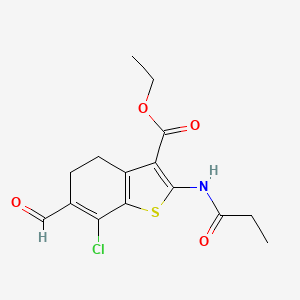

Ethyl 7-chloro-6-formyl-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-chloro-6-formyl-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-3-10(19)17-14-11(15(20)21-4-2)9-6-5-8(7-18)12(16)13(9)22-14/h7H,3-6H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNQZWXQMUWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)C(=C(CC2)C=O)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 7-chloro-6-formyl-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzothiophene core substituted with various functional groups that contribute to its biological properties. The molecular formula is .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound.

Case Study: MCF-7 Cell Line

A study evaluated the compound's effects on the MCF-7 breast cancer cell line, revealing an IC50 value of approximately 23.2 µM. The treatment resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase. The results indicated a 26.86% reduction in cell viability and increased early and late apoptotic cell populations by 2.3 and 6.6 times, respectively, compared to untreated controls .

Table 1: Summary of Antitumor Effects

| Compound | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest |

|---|---|---|---|

| Ethyl 7-chloro-6-formyl... | 23.2 | Early: 8.73% Late: 18.13% | G2/M: 25.56% S: 23.38% |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways, evidenced by increased caspase activity.

- Cell Cycle Arrest : It causes cell cycle arrest primarily at the G2/M phase, which is critical for cancer cell proliferation.

- Inhibition of Autophagy : Interestingly, it has been shown to inhibit autophagic processes in cancer cells, suggesting a dual mechanism where it promotes apoptosis while preventing autophagic cell death .

In Vivo Studies

In vivo studies have demonstrated that the compound significantly reduces tumor growth in xenograft models. Hematological parameters such as hemoglobin levels and white blood cell counts were improved in treated animals compared to controls, indicating a reduction in chemotherapy-induced myelosuppression .

Comparative Analysis with Other Compounds

Comparative studies have shown that while many derivatives exhibit antitumor activity, this compound stands out due to its potency and dual mechanism of action.

Table 2: Comparative IC50 Values of Similar Compounds

| Compound Name | IC50 (µM) |

|---|---|

| Compound A (similar structure) | 30.0 |

| Compound B (related benzothiophene) | 45.0 |

| Ethyl 7-chloro... | 23.2 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, focusing on substituents, reactivity, and applications. Below is an analysis based on the provided evidence:

Substituent Analysis

- Propanoylamino Group: The propanoylamino (–NHCOCH₂CH₃) group at position 2 is shared with compounds like the propyl analog of Baccatin III, which features a 2-hydroxy-3-(propanoylamino)propanoic acid ester .

- Formyl and Chloro Substituents: The electron-withdrawing formyl (–CHO) and chloro (–Cl) groups at positions 6 and 7 differentiate it from simpler benzothiophene derivatives. Similar substituents are seen in inhibitors like the 4∼{S}-tetrahydrothienoimidazol derivative (), where chloro and formyl groups modulate electronic properties for target binding.

Core Structure Comparisons

- Benzothiophene vs. Anthracene Derivatives: The dihydro-benzothiophene core contrasts with anthracene-based systems, such as the 9,10-dihydro-9,10-ethanoanthracene derivative in Mallakpour’s polyamide synthesis (). Benzothiophenes are smaller and more rigid, favoring π-π stacking in crystallography, while anthracene derivatives offer extended conjugation for optical applications.

Dihydro Ring System :

The 4,5-dihydro ring reduces aromaticity compared to fully unsaturated benzothiophenes, increasing flexibility. This is analogous to the dihydroanthracene in , where partial saturation improves processability in polymer synthesis.

Functional and Application Comparisons

Synthetic Utility :

The ethyl ester group in the target compound facilitates derivatization, similar to β-alanine ethyl ester in , which is used for peptide coupling. However, the presence of a formyl group offers additional reactivity for condensation reactions, unlike simpler esters.- Crystallographic Behavior: While SHELX and ORTEP tools () are widely used for structural analysis, the target compound’s hydrogen-bonding network (via propanoylamino and formyl groups) may resemble patterns observed in Etter’s graph-set analysis (), though direct crystallographic data are absent in the evidence.

Reactivity and Stability

- The chloro and formyl groups render the compound susceptible to nucleophilic substitution and condensation reactions, respectively. This contrasts with the more stable sulfonyl and nitro groups in and , which are less reactive under mild conditions.

- The dihydro ring’s partial saturation may reduce oxidative degradation compared to fully aromatic analogs, similar to the stability of dihydroanthracenes in polymer synthesis ().

Q & A

Q. Table 1: Comparative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Polyphosphoric acid, 120°C, 6h | 65 | 95% | |

| Acylation | Propanoyl chloride, DCM, 0°C, 2h | 78 | 98% |

What advanced techniques are recommended for structural elucidation and validation?

Basic Question | Structural Characterization

Combine spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = calculated 396.0654) .

- X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization .

How can hydrogen bonding patterns influence the compound’s solid-state behavior?

Advanced Question | Supramolecular Chemistry

The compound’s crystal packing is governed by intermolecular hydrogen bonds (e.g., N–H···O=C). Apply graph set analysis (Etter’s formalism) to classify motifs:

Q. Table 2: Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H···O=C | 2.89 | 168 | R₂²(8) |

| C–H···O | 3.12 | 152 | - |

What crystallographic strategies resolve discrepancies in refinement data?

Advanced Question | Crystallography

Address data contradictions (e.g., high R-factor, twinning) using:

- SHELXL : Refine against high-resolution data (<1.0 Å), apply TWIN/BASF commands for twinned crystals .

- Validation tools : PLATON to check for missed symmetry or disorder .

- Database cross-check : Compare bond lengths/angles with the Cambridge Structural Database (CSD) .

How should researchers design experiments to assess environmental stability and degradation pathways?

Advanced Question | Environmental Chemistry

Adopt a tiered approach:

Laboratory studies : Hydrolysis/photolysis under controlled pH/UV conditions (OECD 111/316 guidelines) .

Ecotoxicity assays : Use Daphnia magna or algal models to evaluate LC₅₀ values .

Field simulations : Soil/water microcosms to track metabolite formation (e.g., LC-MS/MS).

Q. Experimental Design Table

| Parameter | Lab Study | Field Simulation |

|---|---|---|

| Duration | 7–30 days | 6–12 months |

| Metrics | Half-life (t₁/₂), QSAR | Metabolite ID, EC₅₀ |

How to resolve contradictions between computational and experimental spectral data?

Advanced Question | Data Analysis

- DFT calculations : Optimize geometry (B3LYP/6-31G*) and compare predicted vs. experimental NMR/IR .

- Error sources : Check solvent effects (e.g., DMSO shifts) or tautomeric forms .

- Validation : Use DEPT-135 NMR to confirm CH₂/CH₃ groups .

What methodologies identify biological targets and mechanisms of action?

Advanced Question | Pharmacology

- Molecular docking : AutoDock Vina to predict binding to enzymes (e.g., kinase inhibitors) .

- In vitro assays : Fluorescence polarization (FP) for protein-ligand binding affinity (Kd < 1 µM) .

- ADMET profiling : SwissADME to predict bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.